molecular formula C7H13NO B1454520 N-(prop-2-en-1-yl)oxolan-3-amine CAS No. 1342601-29-9

N-(prop-2-en-1-yl)oxolan-3-amine

Cat. No. B1454520
CAS RN: 1342601-29-9
M. Wt: 127.18 g/mol
InChI Key: FJNSXLGTIWOJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(prop-2-en-1-yl)oxolan-3-amine” is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 g/mol . The IUPAC name for this compound is N-allyltetrahydro-3-furanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO/c1-2-4-8-7-3-5-9-6-7/h2,7-8H,1,3-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Cobalt-Catalyzed Carbonylation

N-(Trimethylsilyl)amines, similar to N-(prop-2-en-1-yl)oxolan-3-amine, facilitate the cobalt-catalyzed ring-opening carbonylation of cyclic ethers. This process is effective in producing siloxy amides under carbon monoxide pressure, indicating potential applications in organic synthesis and industrial processes (Tsuji et al., 1989).

Fluid Phase Equilibria in Reactive Mixtures

The amine functional groups are central to life and industrial processes, such as gas absorption. The modeling of amines in mixtures with water and carbon dioxide using the statistical associating fluid theory highlights the relevance of amines in various applications, including environmental and industrial processes (Mac Dowell et al., 2011).

Safety and Hazards

The safety information pictograms for “N-(prop-2-en-1-yl)oxolan-3-amine” are GHS05 and GHS07 . The signal word for this compound is "Danger" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-prop-2-enyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-8-7-3-5-9-6-7/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNSXLGTIWOJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-en-1-yl)oxolan-3-amine
Reactant of Route 2
Reactant of Route 2
N-(prop-2-en-1-yl)oxolan-3-amine
Reactant of Route 3
Reactant of Route 3
N-(prop-2-en-1-yl)oxolan-3-amine
Reactant of Route 4
Reactant of Route 4
N-(prop-2-en-1-yl)oxolan-3-amine
Reactant of Route 5
Reactant of Route 5
N-(prop-2-en-1-yl)oxolan-3-amine
Reactant of Route 6
Reactant of Route 6
N-(prop-2-en-1-yl)oxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.